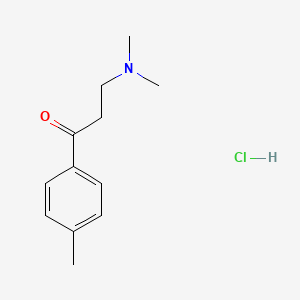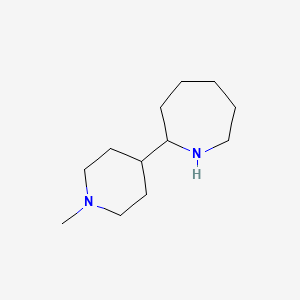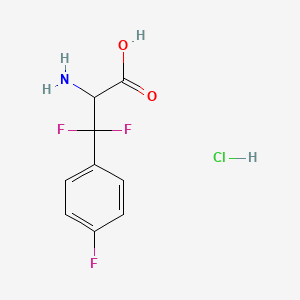
((5-nitrofuran-2-yl)methyl)triphenylphosphonium bromide
Übersicht
Beschreibung
((5-nitrofuran-2-yl)methyl)triphenylphosphonium bromide: is an organic compound that combines a nitrofuran moiety with a triphenylphosphonium group. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both the nitrofuran and triphenylphosphonium groups endows it with unique chemical and biological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of ((5-nitrofuran-2-yl)methyl)triphenylphosphonium bromide typically involves the reaction of 5-nitrofuran-2-carbaldehyde with triphenylphosphine in the presence of a brominating agent. The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) under reflux conditions. The product is then purified by recrystallization from a suitable solvent .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and efficient purification techniques to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: ((5-nitrofuran-2-yl)methyl)triphenylphosphonium bromide undergoes various chemical reactions, including:
Oxidation: The nitrofuran moiety can be oxidized to form different functional groups.
Reduction: The nitro group can be reduced to an amine under specific conditions.
Substitution: The bromide ion can be substituted with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like sodium azide or thiols can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or aldehydes, while reduction can produce amines .
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, ((5-nitrofuran-2-yl)methyl)triphenylphosphonium bromide is used as a precursor for the synthesis of various organic compounds. It is particularly useful in the preparation of fluorescent probes and other functional materials .
Biology: In biological research, this compound is used to study cellular processes due to its ability to interact with biological molecules. It has been employed in the development of probes for detecting specific biomolecules[6][6].
Medicine: In medicinal chemistry, this compound has shown potential as an antimicrobial agent. Its unique structure allows it to target specific bacterial enzymes, making it a candidate for the development of new antibiotics .
Industry: In the industrial sector, this compound is used in the synthesis of advanced materials, including polymers and coatings. Its ability to undergo various chemical reactions makes it a versatile building block for industrial applications .
Wirkmechanismus
The mechanism of action of ((5-nitrofuran-2-yl)methyl)triphenylphosphonium bromide involves its interaction with cellular enzymes. The nitrofuran moiety can inhibit bacterial enzymes involved in glucose and pyruvate metabolism, leading to the disruption of essential cellular processes. The triphenylphosphonium group facilitates the compound’s entry into cells, enhancing its biological activity .
Vergleich Mit ähnlichen Verbindungen
Nitrofurantoin: Another nitrofuran derivative used as an antibiotic.
Nitrofural: A topical antibacterial agent.
Triphenylphosphonium derivatives: Compounds with similar phosphonium groups but different substituents.
Uniqueness: ((5-nitrofuran-2-yl)methyl)triphenylphosphonium bromide is unique due to the combination of the nitrofuran and triphenylphosphonium groups. This combination enhances its chemical reactivity and biological activity, making it more versatile compared to other similar compounds .
Eigenschaften
IUPAC Name |
(5-nitrofuran-2-yl)methyl-triphenylphosphanium;bromide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19NO3P.BrH/c25-24(26)23-17-16-19(27-23)18-28(20-10-4-1-5-11-20,21-12-6-2-7-13-21)22-14-8-3-9-15-22;/h1-17H,18H2;1H/q+1;/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRXISEUXYUUMND-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)[P+](CC2=CC=C(O2)[N+](=O)[O-])(C3=CC=CC=C3)C4=CC=CC=C4.[Br-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19BrNO3P | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Amino-1,3,5-triazino[1,2-a]benzimidazol-4(3H)-one](/img/structure/B3042164.png)
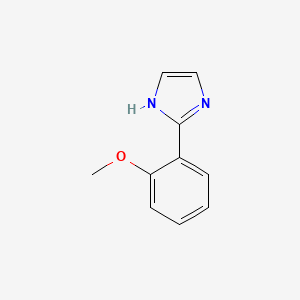
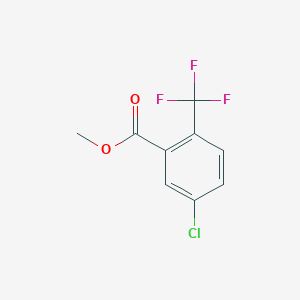
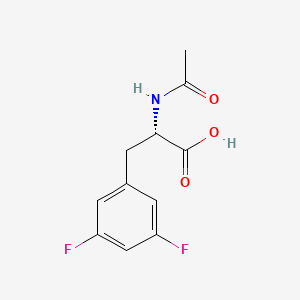
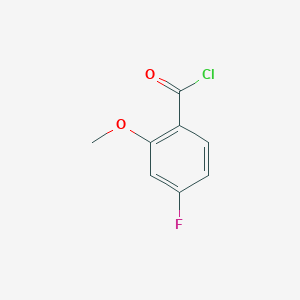

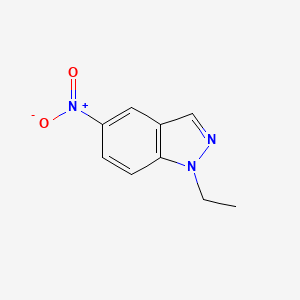
![Methyl 2-(([2-chloro-4-(trifluoromethyl)pyrimidin-5-yl]carbonyl)amino)thiophene-3-carboxylate](/img/structure/B3042176.png)
